1-Ethyl-2,3-Dimethylimidazoliumchlorid

Übersicht

Beschreibung

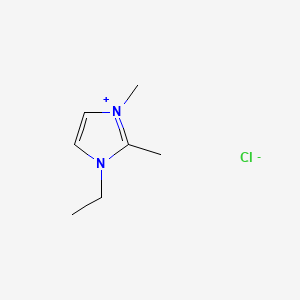

1-Ethyl-2,3-dimethylimidazolium chloride is an imidazolium-based ionic compound . It has the molecular formula C7H13ClN2 and a molecular weight of 160.645 .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium chloride consists of a 1-ethyl-2,3-dimethylimidazolium cation . The InChI code for this compound is 1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium chloride is a solid at room temperature . It has a molecular weight of 160.645 . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Paramagnetische ionische Flüssigkeiten

1-Ethyl-2,3-Dimethylimidazoliumchlorid kann zur Synthese von paramagnetischen ionischen Flüssigkeiten verwendet werden. Diese Flüssigkeiten zeigen eine dreidimensionale magnetische Ordnung in ihrem festen Zustand . Sie zeichnen sich durch Schichten aus Kationen und Anionen aus, die in dreidimensionaler Weise übereinander gestapelt sind, mit mehreren nicht-kovalenten Wechselwirkungen .

Synthese von leitfähigen Polymeren

Diese Verbindung findet Anwendung bei der Synthese von leitfähigen Polymeren . Leitfähige Polymere haben eine breite Palette von Anwendungen, einschließlich der Herstellung von organischen elektronischen Geräten wie Solarzellen und Sensoren.

Interkalations-Elektrodenmaterialien

this compound wird als Medium für die Synthese von Interkalations-Elektrodenmaterialien verwendet . Diese Materialien werden in wiederaufladbaren Batterien und Superkondensatoren verwendet, da sie in der Lage sind, Ionen während des Ladens und Entladens in ihre Struktur einzulagern.

Elektrolyte in Lithium-/Natrium-Ionenbatterien

Diese Verbindung weist eine hohe Ionenleitfähigkeit auf und wird als Elektrolyt in Lithium- und Natrium-Ionenbatterien verwendet . Diese Batterien werden üblicherweise in tragbaren elektronischen Geräten und Elektrofahrzeugen eingesetzt.

Farbstoff-sensibilisierte Solarzellen

this compound wird in Farbstoff-sensibilisierten Solarzellen eingesetzt . Diese Solarzellen sind eine Art von Dünnschicht-Solarzellen und zeichnen sich durch ihre einfache Herstellung und niedrigen Kosten aus.

Bewertung der biologischen Aktivität

Diese Verbindung wurde auf ihre antimikrobielle Aktivität gegen eine Vielzahl von Bakterien und Pilzen untersucht . Sie hat eine signifikante antibakterielle und antifungale Aktivität gezeigt .

Toxizitätsprüfung

this compound wurde in Toxizitätsprüfungen eingesetzt . Diese Studien sind wichtig, um die potenziellen toxikologischen Auswirkungen von Verbindungen auf den Menschen und die Umwelt zu beurteilen.

Molekulardocking-Studien

Diese Verbindung wurde in Molekulardocking-Studien verwendet . Diese Studien liefern strukturelle Einblicke in die Bindungsinteraktionen von Verbindungen mit Proteinen, was in der Arzneimittelforschung und -entwicklung nützlich ist .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Ethyl-2,3-dimethylimidazolium chloride is gas hydrates . Gas hydrates are ice-like solid compounds that can form in pipelines and cause plugging . They result from the contact between the natural gas components and water molecules present in the pipeline under certain conditions of pressure and temperature .

Mode of Action

1-Ethyl-2,3-dimethylimidazolium chloride acts as a gas hydrate inhibitor . Unlike classical inhibitors, this compound acts both as a thermodynamic inhibitor and a hydrate inhibitor, and as an anti-agglomerate . It has been found efficient for the inhibition of carbon dioxide and methane hydrates .

Biochemical Pathways

The action of 1-Ethyl-2,3-dimethylimidazolium chloride affects the formation of gas hydrates . By inhibiting the formation of these hydrates, it disrupts the normal flow of oil and gas in pipelines . This is particularly important in the petroleum industry, where gas hydrates can cause significant flow assurance issues .

Pharmacokinetics

It’s important to note that this compound is primarily used in industrial applications, such as the petroleum industry, rather than in a biological context .

Result of Action

The primary result of the action of 1-Ethyl-2,3-dimethylimidazolium chloride is the inhibition of gas hydrate formation . This prevents the plugging of pipelines, thereby ensuring the smooth flow of oil and gas .

Action Environment

The efficacy and stability of 1-Ethyl-2,3-dimethylimidazolium chloride are influenced by environmental factors such as temperature and pressure . These factors affect the formation of gas hydrates, and thus the effectiveness of this compound as a hydrate inhibitor .

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYCYLTUXYHQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370148 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92507-97-6 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

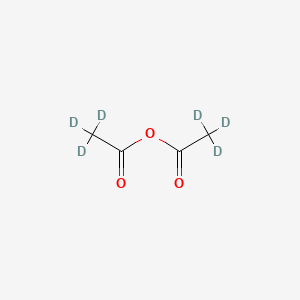

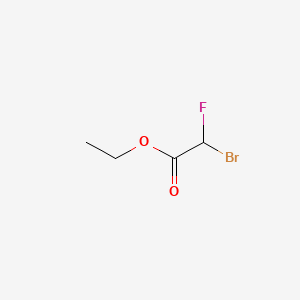

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the thermal expansion of 1-ethyl-2,3-dimethylimidazolium chloride (Edimim[Cl]) so unique?

A1: Edimim[Cl] exhibits a remarkable phenomenon known as colossal anisotropic thermal expansion []. This means that its volume changes drastically and unevenly in different directions as the temperature changes. Specifically, it experiences a colossal positive thermal expansion coefficient along one crystallographic axis, meaning it expands significantly in that direction when heated. This anisotropic behavior is attributed to its unique crystal structure, characterized by an anisotropic hydrogen-bonding network and π+–π+ interactions between the imidazolium rings [].

Q2: How does changing the anion from chloride to bromide affect the thermal expansion in this system?

A2: Intriguingly, simply replacing the chloride anion with bromide in the same crystal structure leads to a dramatic shift in thermal expansion behavior. While Edimim[Cl] exhibits colossal positive expansion, the bromide analog, Edimim[Br], demonstrates negative thermal expansion along two axes []. This highlights the significant influence of subtle changes in intermolecular interactions, dictated by the anion, on the overall anisotropic thermal expansion properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)